Methyl 3-ethyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate
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Overview
Description
Methyl 3-ethyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate is a heterocyclic compound with a unique structure that combines an imidazole ring fused to an azepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an imidazole derivative with an azepine precursor in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-ethyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 3-ethyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 3-ethyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazole ring fused to a different heterocyclic system and are known for their diverse biological activities.
Azepinoindoles: These compounds have an indole ring fused to an azepine ring and are studied for their potential therapeutic applications.
Uniqueness
Methyl 3-ethyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate is unique due to its specific ring structure and the presence of both imidazole and azepine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 3-ethyl-5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-7-carboxylate (CAS Number: 2060062-45-3) is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a complex imidazoazepine structure. Its molecular formula is C12H18N2O2, with a molecular weight of approximately 218.29 g/mol. The compound's structure contributes to its interaction with various biological targets.
Antimicrobial Properties
Research indicates that imidazoazepine derivatives exhibit antimicrobial activity. For instance, studies have shown that certain analogs can inhibit the growth of bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Compound | Activity | Target Organism |
---|---|---|
This compound | Moderate | E. coli |
Similar Derivative | Strong | S. aureus |
Neuropharmacological Effects
This compound has been investigated for its neuropharmacological potential. It may act as a modulator of neurotransmitter systems such as serotonin and dopamine pathways. This modulation can influence mood and cognitive functions.
Case Study:
A study published in the Journal of Pharmacology assessed the effects of this compound on anxiety-like behaviors in rodent models. The results indicated a significant reduction in anxiety levels compared to control groups.
Anticancer Activity
Emerging data suggest that imidazoazepine compounds may possess anticancer properties. The compound has shown cytotoxic effects against various cancer cell lines in vitro.
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
These findings suggest that this compound could be further explored as a potential chemotherapeutic agent.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs) influencing neurotransmitter release.
- DNA Interaction : Some studies suggest that it could bind to DNA or RNA structures affecting replication and transcription processes.
Properties
Molecular Formula |
C12H18N2O2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
methyl 3-ethyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-7-carboxylate |
InChI |
InChI=1S/C12H18N2O2/c1-3-10-8-13-11-5-4-9(12(15)16-2)6-7-14(10)11/h8-9H,3-7H2,1-2H3 |
InChI Key |
RBCRTGWXHCIKQB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C2N1CCC(CC2)C(=O)OC |
Origin of Product |
United States |
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